molecular formula C25H22FNO4 B3091519 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-methylpropanoic acid CAS No. 1217777-84-8

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-methylpropanoic acid

Cat. No.: B3091519
CAS No.: 1217777-84-8
M. Wt: 419.4
InChI Key: HGCDIHMFXNGCRG-RUZDIDTESA-N
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Description

This compound is a fluorinated, Fmoc-protected amino acid derivative featuring a 4-fluorophenyl group and a methyl substituent on the β-carbon of the propanoic acid backbone. The Fmoc (9-fluorenylmethyloxycarbonyl) group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal with piperidine. The 4-fluorophenyl group enhances hydrophobicity and may influence binding interactions in biological systems, while the methyl group introduces steric effects that can alter conformational flexibility .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-10-12-17(26)13-11-16)27-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCDIHMFXNGCRG-RUZDIDTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CC=C(C=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-methylpropanoic acid, often referred to as a fluorene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which incorporates a fluorenyl moiety and various functional groups that may contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be depicted as follows:

 R 2 9H Fluoren 9 yl methoxy carbonyl amino 3 4 fluorophenyl 2 methylpropanoic acid\text{ R 2 9H Fluoren 9 yl methoxy carbonyl amino 3 4 fluorophenyl 2 methylpropanoic acid}

Key Properties

  • Molecular Formula : C20H22FNO3
  • Molecular Weight : Approximately 347.39 g/mol

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, several studies have indicated potential therapeutic applications based on its structural characteristics.

Antimicrobial Activity

Fluorene derivatives, including this compound, have been studied for their antimicrobial properties. For instance, modifications in the fluorenyl structure can enhance activity against various bacterial strains. A study highlighted that certain fluorene derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could lead to improved bioactivity against resistant strains .

Anticancer Properties

The fluorenone class, closely related to this compound, has shown promise in anticancer research. Derivatives have been identified as inhibitors of type I topoisomerase, which is crucial for DNA replication and repair in cancer cells. The introduction of specific substituents has been linked to increased antiproliferative activity .

While the precise mechanism of action for (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-methylpropanoic acid remains under investigation, it is hypothesized that the fluorenyl group may interact with cellular targets through hydrogen bonding and π-π stacking interactions due to its aromatic nature.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of fluorene derivatives and tested their antimicrobial activity against various pathogens. The results showed that compounds with electron-withdrawing groups like fluorine enhanced antimicrobial efficacy against both planktonic and biofilm states of bacteria .

Compound NameActivity AgainstInhibition Concentration
Fluorene Derivative AStaphylococcus aureus50 µg/mL
Fluorene Derivative BE. coli30 µg/mL

Case Study 2: Antiproliferative Activity

Another investigation focused on the antiproliferative effects of fluorenone derivatives on cancer cell lines. The study found that specific modifications to the side chains significantly improved activity against tumor cells, indicating that the structural diversity within the fluorenes could be leveraged for drug design .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

4-Chlorophenyl Analog
  • Structure: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid
  • CAS: 142994-19-2; Molecular Formula: C₂₄H₂₀ClNO₄; MW: 421.87
  • Properties :
    • Chlorine’s higher electronegativity and larger atomic radius compared to fluorine may enhance hydrophobic interactions and resistance to metabolic degradation.
    • Storage: Sealed in dry conditions at 2–8°C .
    • Hazard Profile : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
3,5-Difluorophenyl Analog
  • Structure : N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,5-difluoro-D-phenylalanine
  • CAS : 205526-25-6; Catalog# : 0541AB (AK Scientific)
  • Decomposition Products: Hydrogen fluoride (toxic), carbon oxides, and nitrogen oxides .
4-Acetamidophenyl Analog
  • Structure: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-3-(4-acetamidophenyl)propanoic acid
  • CAS: Not provided; MW: 444.487
  • Properties :
    • The acetamido group introduces hydrogen-bonding capability, enhancing solubility in polar solvents.
    • Applications: Likely used in peptide-based drug discovery for targeting amide-interacting receptors .

Backbone Modifications

Mercapto (Thiol) Derivative
  • Structure: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid
  • CAS : 135248-89-4
  • Properties :
    • The thiol group (-SH) enables disulfide bond formation, critical for stabilizing peptide tertiary structures.
    • Reactivity : Requires protection from oxidation; incompatible with strong oxidizing agents .
Phosphonomethylphenyl Derivative
  • Structure: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(phosphonomethyl)phenyl)propanoic acid
  • CAS : 229180-64-7; MW : 481.43
  • Properties: The phosphonomethyl group mimics phosphorylated residues, useful in studying kinase/phosphatase interactions. Solubility: Limited data; likely polar due to the phosphate moiety .

Stereochemical and Functional Group Variations

S-Enantiomer with Methyl Ester
  • Structure: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid
  • CAS : 2044710-58-7; MW : 383.40
  • Properties :
    • Methyl ester at the C-terminus enhances cell permeability for prodrug applications.
    • Toxicity : Classified as acute toxicity (Category 4) via oral, dermal, and inhalation routes .
o-Tolyl-Substituted Analog
  • Structure: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid
  • CAS : 211637-75-1; MW : 401.45
  • Purity: 99.76% (HPLC); stored at -20°C .

Comparative Data Table

Compound Feature Target Compound (4-Fluorophenyl) 4-Chlorophenyl Analog 3,5-Difluorophenyl Analog Mercapto Derivative
Molecular Weight Not Provided 421.87 ~425.9* 135248-89-4
Substituent Effects Enhanced hydrophobicity Increased stability Electron-withdrawing Disulfide formation
Storage Conditions Likely 2–8°C 2–8°C Not specified Dry, inert atmosphere
Hazard Profile Not available H315, H319, H335 H315, H319, H335 Reactive thiol

*Estimated based on molecular formula.

Key Research Findings

  • Fluorine vs. Chlorine : Chlorinated analogs exhibit greater metabolic stability but higher toxicity risks compared to fluorinated versions .
  • Thiol Reactivity : Mercapto derivatives require careful handling but are invaluable for studying redox-sensitive biological systems .
  • Phosphonate Applications: Phosphonomethyl-substituted compounds serve as mimics for phosphorylated proteins in signal transduction studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-methylpropanoic acid

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